molecular formula C14H16N2O3 B7629328 2-[[2-(1-Methylindol-3-yl)acetyl]amino]propanoic acid

2-[[2-(1-Methylindol-3-yl)acetyl]amino]propanoic acid

Cat. No.: B7629328
M. Wt: 260.29 g/mol
InChI Key: HJWLGTPWAYUTSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

2-[[2-(1-methylindol-3-yl)acetyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9(14(18)19)15-13(17)7-10-8-16(2)12-6-4-3-5-11(10)12/h3-6,8-9H,7H2,1-2H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWLGTPWAYUTSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CC1=CN(C2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-[[2-(1-Methylindol-3-yl)acetyl]amino]propanoic acid, typically involves the construction of the indole ring followed by functionalization at specific positions. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions .

For the specific synthesis of 2-[[2-(1-Methylindol-3-yl)acetyl]amino]propanoic acid, the following steps can be considered:

    Formation of the Indole Ring:

    Acetylation: The acetylation of 1-methylindole can be achieved using acetic anhydride in the presence of a catalyst such as pyridine.

    Amidation: The resulting 1-methylindole-3-acetyl compound can then be reacted with alanine to form the final product, 2-[[2-(1-Methylindol-3-yl)acetyl]amino]propanoic acid.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[[2-(1-Methylindol-3-yl)acetyl]amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the indole ring can be achieved using hydrogenation catalysts such as palladium on carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid, while reduction can yield 1-methylindoline .

Scientific Research Applications

2-[[2-(1-Methylindol-3-yl)acetyl]amino]propanoic acid has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[2-(1-Methylindol-3-yl)acetyl]amino]propanoic acid is unique due to its specific functional groups and potential bioactivity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in scientific research and industry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.